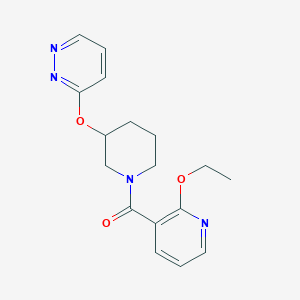

(2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethoxypyridin-3-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-2-23-16-14(7-3-9-18-16)17(22)21-11-5-6-13(12-21)24-15-8-4-10-19-20-15/h3-4,7-10,13H,2,5-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZWLQPUYWWBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with 2-ethoxypyridine and 3-pyridazinol as starting materials. These are then subjected to a series of reactions including nucleophilic substitution and amide coupling reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Reducing agents like sodium borohydride and lithium aluminium hydride are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines .

Nucleophilic Addition: : Reagents like Grignard reagents and organolithium compounds are typically employed.

Major Products Formed

The major products formed from these reactions include various oxidized , reduced , and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone: has shown potential in several scientific research applications:

Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : Research is ongoing to explore its use in drug development, particularly for its pharmacological effects.

Industry: : It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of “(2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” can be categorized based on their substituents and core scaffolds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

Ethoxy Group Positioning :

- The target compound’s ethoxy group is attached to pyridine (electron-deficient ring), unlike the ethoxyphenyl group in Compound 8 (HR294460), which may alter target selectivity .

- Ethoxy substituents generally increase metabolic stability but may reduce aqueous solubility compared to hydroxylated analogs .

Piperidine Modifications :

- The 3-(pyridazin-3-yloxy)piperidine group in the target compound is unique. Pyridazine’s nitrogen-rich structure may enhance binding to metal ions or polar protein pockets, distinguishing it from pyrrolidine (Compound 7) or unsubstituted piperidine analogs (Compound 8) .

Heteroaromatic Diversity :

- Pyridazine (target) vs. pyrimidoindole (Compound 1): Pyridazine’s lower basicity compared to pyrimidoindole could reduce off-target interactions .

- Pyridine vs. pyrazole (Compound 8): Pyridine’s planar structure favors π-π stacking, while pyrazole’s hydrogen-bonding capacity may improve solubility .

Synthetic Accessibility :

- Compound 2 (18% yield) highlights challenges in coupling fluorinated or bulky substituents to piperidine, suggesting the target compound may require optimized coupling reagents (e.g., PyBOP in Compound 1) for higher efficiency .

Research Findings and Limitations

- Pharmacological Gaps: No direct activity data for the target compound are available in the provided evidence. However, analogs like Compound 1 (pyrimidoindole) and Compound 7 (pyrrolidine) show precedent for kinase or CNS targeting .

- Synthetic Challenges : Low yields in Compound 2 (18%) and multi-step purifications (e.g., silica prep plates in ) suggest similar hurdles for the target compound’s scalable synthesis .

Biological Activity

The compound (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyridine ring, which is known for its role in various biological activities.

- A piperidine moiety that often contributes to the pharmacological properties of compounds.

- An ethoxy group that may enhance solubility and bioavailability.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its potential as a dual ligand targeting:

- Histamine H3 receptors , which are involved in neurotransmission and modulation of pain pathways.

- Sigma-1 receptors , which play a role in neuroprotection and modulation of various physiological processes.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects, including:

-

Analgesic Activity :

- In studies involving animal models, the compound has shown significant analgesic properties, particularly in models of nociceptive and neuropathic pain. For instance, lead compounds derived from similar structures demonstrated effective pain relief through dual receptor modulation (H3 and sigma-1) .

-

Neuroprotective Effects :

- The sigma-1 receptor is implicated in neuroprotection; hence, compounds like this one may offer therapeutic benefits in neurodegenerative conditions by modulating neuroinflammatory responses.

- Antidepressant Properties :

Case Studies

Several studies have evaluated the biological activity of related compounds or derivatives:

- Study on Dual Ligands : A recent study highlighted the development of dual H3/sigma-1 receptor ligands, showcasing that modifications to piperidine structures can significantly alter affinity and efficacy at these targets. One such compound showed an IC50 value of 4.5 nM at sigma-1 receptors, indicating strong binding capability .

- In Vivo Analgesic Testing : In vivo testing revealed that specific structural modifications led to enhanced analgesic effects. For example, compounds with extended alkyl chains demonstrated improved efficacy in pain models compared to their shorter counterparts .

Data Tables

| Compound | Target Receptor | Affinity (nM) | Effect |

|---|---|---|---|

| Compound A | Histamine H3 | 6.2 | Analgesic |

| Compound B | Sigma-1 | 4.5 | Neuroprotective |

| Compound C | Both | 10.0 | Antidepressant |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2-Ethoxypyridin-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

- Functional group coupling : The pyridazin-3-yloxy moiety is introduced via nucleophilic substitution under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .

- Methanone linkage formation : Amide coupling reagents (e.g., HATU or EDC) are used to connect the 2-ethoxypyridine and piperidine fragments, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of ethoxy (δ 1.3–1.5 ppm for CH₃), pyridazine (δ 8.1–8.5 ppm for aromatic protons), and piperidine rings (δ 3.5–4.0 ppm for N-CH₂) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 383.18) .

- X-ray crystallography : For unambiguous confirmation of 3D conformation, though this requires high-quality single crystals .

Q. What are the primary biological targets hypothesized for this compound?

- Methodological Answer : Based on structural analogs:

- Kinase inhibition : The pyridazine and piperidine motifs suggest potential binding to ATP pockets in kinases (e.g., MAPK or PI3K), validated via enzymatic assays .

- GPCR modulation : The ethoxypyridine group may interact with adrenergic or serotonin receptors, screened using calcium flux assays .

Advanced Research Questions

Q. How can researchers address contradictory solubility data in pharmacological assays?

- Methodological Answer :

- Solvent optimization : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) to mimic physiological conditions .

- Co-solvency approaches : Use cyclodextrins or PEG-based formulations to enhance bioavailability .

- Quantitative analysis : Measure partition coefficients (LogP) via shake-flask methods or HPLC to predict membrane permeability .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Fragment-based design : Systematically modify the ethoxy group (e.g., replace with methoxy or hydroxyl) and assess impact on binding using SPR (surface plasmon resonance) .

- Bioisosteric replacement : Substitute pyridazine with pyrimidine to evaluate changes in potency and selectivity .

- 3D-QSAR modeling : Use software like Schrödinger’s Phase to correlate steric/electronic features with activity .

Q. How can contradictory results in kinase inhibition assays be resolved?

- Methodological Answer :

- Orthogonal assays : Confirm initial findings with TR-FRET (time-resolved fluorescence resonance energy transfer) and radiometric assays .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Crystallographic studies : Resolve binding modes to clarify discrepancies between computational predictions and experimental IC₅₀ values .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites, focusing on hydrogen bonding with heme iron .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes .

- Metabolite prediction : Tools like Meteor (Lhasa Limited) identify potential oxidation sites (e.g., ethoxy → hydroxy conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.